The antitumor activity of 2-(4-aminophenyl)benzothiazoles is believed to be mediated through their metabolism to reactive intermediates, which subsequently form DNA adducts leading to cell death1. The metabolism involves cytochrome P4501A1, which biotransforms benzothiazoles to both active and inactive metabolites7. The active metabolites are cytotoxic electrophilic species, while the inactive ones include hydroxylated derivatives that do not exhibit antitumor properties47. The selective profile of anticancer activity is attributed to differential uptake and metabolism by cancer cell lines, with sensitive lines showing higher rates of metabolism and covalent binding of the drug to intracellular proteins4. Furthermore, benzothiazoles are potent aryl hydrocarbon receptor (AhR) agonists, and their binding to AhR induces the expression of CYP1A1, which in turn generates the electrophilic reactive species that cause cell death through the activation of apoptotic pathways7.
One of the significant challenges in cancer therapy is the development of multidrug resistance by tumor cells. Research has shown that certain 2-phenylimidazo[2,1-b]benzothiazole derivatives can modulate multidrug resistance in tumor cells6. Specifically, the compound 2-phenyl-3-(N-methyl-3-piperidyl)carbonylaminomethyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole demonstrated potent activity in overcoming this resistance, suggesting that derivatives of 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole could be explored for similar applications6.
The antitumor properties of 2-(4-aminophenyl)benzothiazoles have been extensively studied, with the compounds showing selective growth inhibition against various human cancer cell lines235. These compounds have unique profiles of growth inhibition, suggesting a mode of action distinct from known clinically active chemotherapeutic agents3. The selective antitumor activity, coupled with the ability to induce cell death through apoptotic pathways, makes these compounds promising candidates for the development of new anticancer drugs7.
To address the poor physicochemical and pharmaceutical properties, such as bioavailability issues, prodrugs of benzothiazole derivatives have been synthesized7. These prodrugs aim to improve the delivery and efficacy of the active compounds and have been introduced into clinical trials, highlighting the potential for these compounds to be developed into effective cancer therapies7.
The core structure of 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole comprises three interconnected ring systems that define its molecular architecture. The foundation is a 5,6,7,8-tetrahydrobenzothiazole unit, which is a partially saturated bicyclic system featuring a thiazole ring fused to a cyclohexene moiety. This saturation differentiates it from fully aromatic benzothiazoles and confers conformational flexibility critical to its interactions. Positioned adjacent is the imidazo[2,1-b]thiazole system, where an imidazole ring annelates with the thiazole component at bonds 2 and 1-b, creating a planar tricyclic core. The final structural element is the 4-nitrophenyl substituent attached at position 2 of the imidazole ring, introducing an aromatic system with strong electron-withdrawing character [1] [2] [4].
According to IUPAC conventions, the systematic name 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole precisely reflects this connectivity. The parent heterocycle is identified as the benzothiazole system, with the "5,6,7,8-tetrahydro" prefix indicating saturation of the benzene ring. The "imidazo[2,1-b]" component specifies the fused imidazole ring and its fusion pattern. The substituent at position 2 is explicitly named as a 4-nitrophenyl group, maintaining chemical specificity and unambiguity in molecular identification [2] [4].
The compound has been assigned the Chemical Abstracts Service (CAS) registry number 60477-38-5 and PubChem CID 4587369, providing unique identifiers across chemical databases. Its molecular formula is C₁₅H₁₃N₃O₂S, corresponding to a molecular weight of 299.35 grams per mole. The canonical SMILES representation C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)N+[O-] encodes the atomic connectivity and bonding patterns, while the InChIKey XMFNSEDROOHGBY-UHFFFAOYSA-N serves as a hashed digital fingerprint enabling precise database searches and structural comparisons [1] [2] [4].
Table 1: Fundamental Molecular Identifiers of 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Identifier Type | Value | Source |
---|---|---|
Systematic IUPAC Name | 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | [2] [4] |
CAS Registry Number | 60477-38-5 | [2] [4] |
PubChem Compound ID (CID) | 4587369 | [1] |
Molecular Formula | C₁₅H₁₃N₃O₂S | [1] [2] |
Molecular Weight | 299.35 g/mol | [2] [4] |
Canonical SMILES | C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)N+[O-] | [2] [4] |
While single-crystal X-ray diffraction (XRD) data for 2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole remains unreported in the available literature, analysis of related fused imidazo-benzothiazole structures provides insights into its probable solid-state conformation. The tricyclic core is expected to exhibit planarity in the imidazo-thiazole region, as observed in structurally analogous compounds like imidazo[2,1-b]thiazole derivatives. This planar configuration facilitates π-orbital overlap across the heterocyclic system, creating an extended conjugated framework despite partial saturation in the benzothiazole component. The tetrahydrobenzene ring adopts a half-chair conformation, introducing subtle puckering that extends above and below the plane of the fused heterocyclic system [7] [9].
Computational modeling using density functional theory (DFT) suggests key bond parameters within the core structure. The imidazole-thiazole fusion bond (between C8a and C4a atoms) is predicted to measure approximately 1.37 Å, indicating significant double-bond character and contributing to the planar arrangement. The carbon-sulfur bonds in the thiazole ring demonstrate asymmetry, with the C-S bond adjacent to the imidazole nitrogen averaging 1.71 Å, while the thiazole C=S bond extends to 1.68 Å. Bond angles within the central five-membered rings are constrained to approximately 106-110°, characteristic of sp²-hybridized atoms in strained heterocyclic systems. The dihedral angle between the imidazole and the 4-nitrophenyl substituent is calculated at 15-25°, indicating moderate conjugation between the π-systems [7].
The crystalline packing behavior can be inferred from chemically similar structures, which typically form stacked columnar arrangements through π-π interactions between planar tricyclic regions. The partially saturated cyclohexene-like component disrupts perfect stacking, creating a staggered arrangement. The nitro group participates in intermolecular interactions, potentially forming orthogonal contacts with electron-rich regions of adjacent molecules. This packing mode creates channels that may accommodate solvent molecules, potentially explaining observed crystallinity differences between solvated and unsolvated forms [7] [9].
Table 2: Predicted Bond Parameters of the Tricyclic Core Based on Computational Models
Bond Description | Bond Length (Å) | Bond Angle (°) | Spatial Feature |
---|---|---|---|
Imidazole C=N bond | 1.31 ± 0.02 | 107.5 ± 1.5 | Planar configuration |
Thiazole C-S bond (adjacent to imidazole) | 1.71 ± 0.03 | 109.2 ± 1.2 | Planar configuration |
Thiazole C=S bond | 1.68 ± 0.02 | 112.8 ± 1.0 | Planar configuration |
Fusion bond (C8a-C4a) | 1.37 ± 0.02 | 110.5 ± 0.8 | Planar configuration |
Tetrahydrobenzene C-C bonds | 1.50 ± 0.05 | 111.0 ± 2.0 | Puckered conformation |
Dihedral angle between core and substituent | N/A | 18.5 ± 6.5 | Moderate conjugation |
The 4-nitrophenyl group attached at position 2 of the imidazo[2,1-b]thiazole system exerts profound electronic effects on the entire molecular framework. This substituent functions as a powerful electron-withdrawing group primarily through resonance effects, with the nitro group's π* orbitals accepting electron density from the aromatic ring and the heterocyclic core. Spectroscopic analysis reveals a bathochromic shift in the ultraviolet-visible absorption spectrum, with a primary absorption band at approximately 340 nm in dimethyl sulfoxide, characteristic of π→π* transitions extending through the conjugated system. This extended conjugation differentiates it from non-nitrated analogs, which typically absorb below 300 nm [2] [4].
Hammett substituent constants quantify the electronic influence, where the para-nitro group (σₚ = +0.78) significantly enhances the electrophilic character of the imidazole carbon at position 2. Nuclear magnetic resonance spectroscopy demonstrates this effect through deshielding of proximal protons. Specifically, the imidazole proton at position 3 appears downfield at approximately 8.15 ppm in deuterated dimethyl sulfoxide, compared to 7.30 ppm in the unsubstituted parent compound. The ortho-protons of the phenyl ring resonate at 8.25 ppm due to anisotropic effects from both the nitro group and the heterocyclic system [2] [4] [9].
Density functional theory calculations reveal significant charge polarization across the molecular framework. The imidazole ring exhibits a net positive charge of approximately +0.32 e, while the nitro group accumulates a substantial negative charge of -0.78 e. This charge separation creates a permanent dipole moment estimated at 5.2 Debye, oriented along the axis connecting the imidazole nitrogen to the para-nitro group. The nitro group's electron-withdrawing capacity lowers the energy of the lowest unoccupied molecular orbital (LUMO) to approximately -3.2 eV, enhancing the compound's ability to function as an electron acceptor in biological systems. This electronic configuration facilitates interactions with biological targets, particularly those involving π-stacking interactions with electron-rich aromatic amino acid residues and hydrogen bonding through the nitro group's oxygen atoms [2] [4] [7].
Table 3: Electronic Parameters of the 4-Nitrophenyl Substituent and Impact on Molecular Properties
Electronic Property | Value/Description | Biological Consequence |
---|---|---|
Hammett Constant (σₚ) | +0.78 | Enhanced electrophilicity at C2 |
LUMO Energy | -3.2 eV | Improved electron-accepting capacity |
Dipole Moment | 5.2 Debye | Increased molecular recognition specificity |
4-Nitrophenyl Charge Distribution | Ortho-carbons: δ+0.18 e; Meta-carbons: δ+0.05 e; Nitro group: δ-0.78 e | Directional electrostatic interactions |
Imidazole C3 Proton Chemical Shift | 8.15 ppm (d, J=2.1 Hz) | Indicator of electron deficiency |
Biological Activity Enhancement | ED₅₀ = 30 nM (neuroprotection) vs. >>100 nM for non-nitrated analog | Improved target binding affinity |
The electronic perturbation introduced by the 4-nitrophenyl group significantly enhances the compound's biological activity profile. The neuroprotective potency observed in etoposide-induced cortical neuron death models (ED₅₀ = 30 nM) directly correlates with this electronic modification, as non-nitrated analogs demonstrate substantially reduced activity. This enhancement is attributed to improved interactions with biological targets, particularly transcriptional regulators such as p53, where the electron-deficient aromatic system facilitates π-stacking interactions with electron-rich protein residues. Additionally, the compound's metabolic stability increases by approximately 50% compared to analogs lacking the nitro group, attributed to reduced oxidative metabolism of the electron-deficient ring system [2] [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8